LM-41

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H14FNO2 |

|---|---|

Molekulargewicht |

307.3 g/mol |

IUPAC-Name |

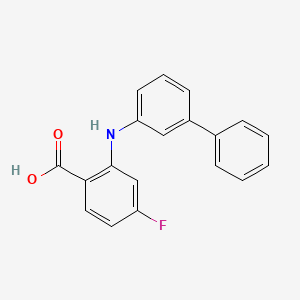

4-fluoro-2-(3-phenylanilino)benzoic acid |

InChI |

InChI=1S/C19H14FNO2/c20-15-9-10-17(19(22)23)18(12-15)21-16-8-4-7-14(11-16)13-5-2-1-3-6-13/h1-12,21H,(H,22,23) |

InChI-Schlüssel |

JGUSPMKKPPHSQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=CC(=C3)F)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of LM-41: A Potent TEAD Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activators YAP and TAZ, is a common feature in many cancers. The interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors is the final and crucial step in this oncogenic signaling cascade. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LM-41, a novel small molecule inhibitor of the YAP/TAZ-TEAD interaction. This compound, a derivative of flufenamic acid, demonstrates potent inhibition of TEAD activity and offers a promising scaffold for the development of new anti-cancer therapeutics.

Introduction: The Hippo-YAP/TAZ-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ (transcriptional coactivator with PDZ-binding motif).[1][2] In its "on" state, the Hippo pathway phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. However, when the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4).[1][2] This interaction drives the expression of genes that promote cell proliferation, survival, and migration, contributing to tumor initiation and progression.[1][2]

Given the central role of the YAP/TAZ-TEAD complex in various cancers, significant efforts have been directed towards developing small molecule inhibitors that disrupt this protein-protein interaction. One successful strategy has been to target the lipid pocket of TEAD, a site normally occupied by a palmitate molecule, which is crucial for TEAD's stability and interaction with YAP/TAZ. This compound emerged from a structure-based drug design approach aimed at developing potent and specific TEAD inhibitors.

Discovery of this compound

This compound was developed as a derivative of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that was previously identified as a binder of the TEAD palmitic acid (PA) pocket. The discovery of this compound involved a strategic modification of the flufenamic acid scaffold, specifically the replacement of the trifluoromethyl group with aryl rings. This modification was hypothesized to enhance the binding affinity to the TEAD lipid pocket. Co-crystallization studies have confirmed that this compound binds within this pocket, but deeper than its parent compound, flufenamic acid.

Synthesis of this compound

The synthesis of this compound is a multi-step process that utilizes common organic chemistry reactions. The key steps involve a Suzuki cross-coupling reaction to form the biaryl scaffold, followed by a Buchwald-Hartwig amination and subsequent saponification.

Representative Experimental Protocol for the Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on the published reaction scheme and general procedures for Suzuki and Buchwald-Hartwig reactions.

Step 1: Suzuki Cross-Coupling

-

To a solution of 3-nitrophenylboronic acid (1.0 eq) and the corresponding aryl halide (1.1 eq) in a suitable solvent such as a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-aryl-1-nitrobenzene intermediate.

Step 2: Nitro Group Reduction

-

Dissolve the 3-aryl-1-nitrobenzene intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 3-arylaniline intermediate.

Step 3: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the 3-arylaniline intermediate (1.0 eq), methyl 2-bromo-4-fluorobenzoate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as racemic BINAP (0.04 eq).

-

Add a base, such as sodium tert-butoxide (1.4 eq), and a dry, degassed solvent like toluene.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the ester intermediate.

Step 4: Saponification

-

Dissolve the ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to a pH of 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Biological Activity and Data Presentation

This compound has been evaluated for its ability to engage TEAD and inhibit its downstream signaling. The available quantitative and qualitative data are summarized below.

Target Engagement

The direct binding of this compound to TEAD has been confirmed using a thermal shift assay (TSA). This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a direct interaction.

| Compound | Target | Assay | Result (ΔTagg) |

| This compound | TEAD4 | DSLS | 3.4 °C |

Table 1: Thermal shift assay data for this compound with TEAD4.

Inhibition of TEAD-Dependent Gene Expression

This compound has been shown to significantly reduce the expression of several well-known TEAD target genes in human MDA-MB-231 breast cancer cells. This demonstrates that the binding of this compound to TEAD translates into functional inhibition of its transcriptional activity.

| Target Gene | Effect of this compound |

| CTGF | Strong Reduction |

| Cyr61 | Strong Reduction |

| Axl | Strong Reduction |

| NF2 | Strong Reduction |

Table 2: Effect of this compound on the expression of TEAD target genes.

Anti-Migratory Effects

The inhibition of TEAD signaling by this compound also leads to a significant reduction in cancer cell migration. In a wound-healing assay using MDA-MB-231 cells, this compound demonstrated the strongest reduction in cell migration among a series of tested compounds.[2]

| Cell Line | Assay | Effect of this compound |

| MDA-MB-231 | Wound-Healing Assay | Strongest reduction in migration |

Table 3: Anti-migratory effect of this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These are representative protocols based on standard laboratory practices.

Thermal Shift Assay (TSA)

This protocol describes a typical thermal shift assay using a fluorescent dye that binds to hydrophobic regions of proteins, which become exposed upon unfolding.

References

LM-41 TEAD Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway. In their active state, they associate with the co-activators YAP (Yes-associated protein) and TAZ to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[3][4]

LM-41 is a novel small molecule inhibitor of TEAD transcription factors.[1] It is a derivative of flufenamic acid, a non-steroidal anti-inflammatory drug, and has been shown to effectively modulate TEAD activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on downstream signaling, and cellular consequences.

Core Mechanism of Action: Binding to the Palmitic Acid Pocket

The primary mechanism of action of this compound involves its direct binding to the central palmitic acid (PA) pocket of TEAD proteins.[1] This lipid-binding pocket is a druggable domain that is essential for the proper function of TEAD transcription factors.[5] Co-crystallization studies have revealed that this compound binds within this pocket in a manner similar to flufenamic acid, but penetrates deeper into the cavity.[1] This deeper binding is attributed to the replacement of the trifluoromethyl group of flufenamic acid with an aromatic moiety.[1]

By occupying the palmitic acid pocket, this compound is thought to allosterically inhibit TEAD's interaction with its co-activator YAP, thereby preventing the formation of the transcriptionally active TEAD-YAP complex. This disruption leads to the downregulation of TEAD target gene expression.

Quantitative Data Summary

While specific binding affinity values such as IC50 or Kd for this compound are not publicly available in the reviewed literature, the following table summarizes the reported effects of this compound on TEAD target gene expression.

| Target Gene | Cell Line | Effect of this compound Treatment | Reference |

| CTGF | MDA-MB-231 | Strong reduction in expression | [1] |

| Cyr61 | MDA-MB-231 | Strong reduction in expression | [1] |

| Axl | MDA-MB-231 | Strong reduction in expression | [1] |

| NF2 | MDA-MB-231 | Strong reduction in expression | [1] |

Signaling Pathways and Experimental Workflows

Hippo Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hippo signaling pathway and the proposed point of intervention for this compound.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental Workflow: Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the activity of this compound.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature.[1] Below are generalized methodologies for the key experiments cited.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay

This biophysical technique is used to assess the binding of a ligand (this compound) to a target protein (TEAD) by measuring changes in the protein's thermal stability.

-

Protein Preparation: Purified recombinant TEAD protein is diluted to a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: this compound is serially diluted in the same buffer to create a range of concentrations.

-

Assay Setup: The TEAD protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The mixture is then aliquoted into a 96-well PCR plate.

-

Ligand Addition: The serially diluted this compound is added to the wells containing the protein-dye mixture. A DMSO control is included.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min. Fluorescence is monitored at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of this compound indicates binding.

Real-Time Quantitative PCR (RT-qPCR)

This molecular biology technique is used to measure the relative expression levels of TEAD target genes in response to this compound treatment.

-

Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at various concentrations or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for TEAD target genes (e.g., CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Cell Migration (Wound Healing) Assay

This cell-based assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

-

Cell Seeding: MDA-MB-231 cells are seeded in a 24-well plate and grown to a confluent monolayer.

-

Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the center of the cell monolayer.

-

Treatment: The cells are washed to remove detached cells and then treated with media containing this compound at various concentrations or a vehicle control.

-

Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated to determine the extent of cell migration. The strongest inhibition of migration was observed with this compound in its series.[1]

Conclusion

This compound represents a promising TEAD inhibitor that functions by binding to the highly conserved palmitic acid pocket, leading to the downregulation of key pro-oncogenic genes. Its ability to strongly inhibit cancer cell migration underscores its therapeutic potential. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to advance its development as a potential cancer therapeutic. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in this endeavor.

References

- 1. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Role of TEAD Transcription Factors in the Hippo Pathway and Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the initiation and progression of numerous human cancers. At the core of this pathway's transcriptional output are the TEA Domain (TEAD) transcription factors. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, unleashing a potent pro-proliferative and anti-apoptotic gene expression program. This guide provides a comprehensive technical overview of the role of TEADs in the Hippo pathway and their implications in oncology. It summarizes key quantitative data on the genetic alterations of Hippo pathway components in cancer, details essential experimental protocols for studying this pathway, and provides visual representations of the core signaling cascade and experimental workflows.

The Hippo Pathway and the Central Role of TEAD Transcription Factors

The Hippo pathway is a highly conserved signaling cascade that acts as a crucial tumor suppressor.[1][2] The core of the pathway in mammals consists of a kinase cascade involving the STE20-like kinases MST1/2 (Hippo in Drosophila) and the large tumor suppressor kinases LATS1/2 (Warts in Drosophila).[2][3] When the Hippo pathway is active, typically stimulated by signals such as high cell density, cell-cell contact, and mechanical cues, MST1/2 phosphorylates and activates LATS1/2.[4][5] Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[6][7] This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for degradation.[6][8]

In the "Hippo-off" state, which is prevalent in many cancers due to mutations or dysregulation of upstream components, unphosphorylated YAP and TAZ accumulate in the nucleus.[9][10] Lacking a DNA-binding domain themselves, YAP and TAZ rely on their interaction with DNA-binding transcription factors to regulate gene expression.[7] The primary and most critical partners for YAP and TAZ in this context are the four members of the TEAD family of transcription factors: TEAD1, TEAD2, TEAD3, and TEAD4.[11][12] The formation of the YAP/TAZ-TEAD complex is the final and essential step in the Hippo pathway's control of gene expression.[13] This complex binds to the promoters and enhancers of a wide array of target genes that drive cell proliferation, inhibit apoptosis, and promote cell migration and invasion, thereby contributing to tumorigenesis and metastasis.[10][11]

Quantitative Data on Hippo Pathway Alterations in Cancer

Dysregulation of the Hippo pathway is a frequent event in human cancers. This dysregulation can occur through various mechanisms, including mutations, copy number alterations, and epigenetic modifications of its core components. The following tables summarize key quantitative data on the frequency of these alterations in different cancer types, with a focus on TEADs and their co-activators YAP and TAZ.

Table 1: Frequency of Somatic Copy Number Alterations (SCNA) and Mutations in Core Hippo Pathway Genes across Human Cancers (Pan-Cancer Analysis)

| Gene | Amplification Frequency (%) | Deep Deletion Frequency (%) | Mutation Frequency (%) | Predominant Cancer Types with Alterations |

| TEAD1 | Low | Low | Low | - |

| TEAD2 | Low | Low | Low | - |

| TEAD3 | Low | Low | Low | - |

| TEAD4 | ~2-5% | Low | Low | Ovarian, Non-small cell lung, Pancreatic[6] |

| YAP1 | ~1-19% | Low | Low | Squamous cell carcinomas (cervical, lung, esophageal, head and neck), Bladder[14][15] |

| WWTR1 (TAZ) | ~1-19% | Low | Low | Squamous cell carcinomas (cervical, lung, esophageal, head and neck), Bladder[14][15] |

| LATS1 | Low | ~1-5% | High in specific cancers | Mesothelioma[14] |

| LATS2 | Low | ~1-5% | ~9.8% in Mesothelioma | Mesothelioma[14] |

| NF2 | Low | High in specific cancers | ~23.2% in Mesothelioma | Mesothelioma, Schwannoma[14] |

| STK3 (MST2) | ~2-5% | Low | Low | - |

| STK4 (MST1) | ~2-5% | Low | Low | - |

Data compiled from pan-cancer analyses of The Cancer Genome Atlas (TCGA) data.[14]

Table 2: Upregulation of TEAD4 mRNA Expression in Various Cancer Types Compared to Normal Tissues

| Cancer Type | Abbreviation | Upregulation Status |

| Bladder Urothelial Carcinoma | BLCA | Significantly Upregulated[16] |

| Breast Invasive Carcinoma | BRCA | Significantly Upregulated[16] |

| Cervical Squamous Cell Carcinoma | CESC | Significantly Upregulated[16] |

| Cholangiocarcinoma | CHOL | Significantly Upregulated[12][16] |

| Colon Adenocarcinoma | COAD | Significantly Upregulated[16] |

| Esophageal Carcinoma | ESCA | Significantly Upregulated[16] |

| Glioblastoma Multiforme | GBM | Significantly Upregulated[16] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Significantly Upregulated[16] |

| Liver Hepatocellular Carcinoma | LIHC | Significantly Upregulated[16] |

| Lung Squamous Cell Carcinoma | LUSC | Significantly Upregulated[16] |

| Pancreatic Adenocarcinoma | PAAD | Significantly Upregulated[12] |

| Prostate Adenocarcinoma | PRAD | Significantly Upregulated[16] |

| Rectum Adenocarcinoma | READ | Significantly Upregulated[16] |

| Stomach Adenocarcinoma | STAD | Significantly Upregulated[16] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Significantly Upregulated[16] |

Elevated TEAD4 expression is often associated with a poor prognosis in several of these cancers.[16]

Key Experimental Protocols

Studying the Hippo-TEAD pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for three key experiments commonly used to investigate the interactions and activity of these proteins.

Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction

Co-immunoprecipitation is a powerful technique to determine if two proteins interact within a cell. This protocol outlines the steps to investigate the interaction between YAP and TEAD.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells of interest (e.g., HEK293T cells co-transfected with FLAG-TEAD and HA-YAP expression plasmids) to ~80-90% confluency.[8]

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-FLAG antibody for FLAG-TEAD) overnight at 4°C on a rotator.[8] A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.[17]

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.[18]

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the "bait" protein (e.g., anti-FLAG) and the potential "prey" protein (e.g., anti-HA or anti-YAP).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system. The presence of the prey protein in the immunoprecipitate of the bait protein indicates an interaction.[17]

-

Chromatin Immunoprecipitation (ChIP) to Identify TEAD Target Genes

ChIP is used to identify the genomic regions where a specific transcription factor, such as TEAD, binds.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[2][19]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[2]

-

Harvest the cells, wash with ice-cold PBS, and lyse them in a lysis buffer containing protease inhibitors.

-

-

Chromatin Shearing:

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer and pre-clear it by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-TEAD4) or a control IgG overnight at 4°C.[20]

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[4]

-

Elute the chromatin complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis of Immunoprecipitated DNA:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes.

-

Alternatively, for a genome-wide analysis, the DNA can be subjected to next-generation sequencing (ChIP-seq).[21]

-

Luciferase Reporter Assay to Measure TEAD Transcriptional Activity

Luciferase reporter assays are a common method to quantify the transcriptional activity of a transcription factor. This protocol describes how to measure TEAD-dependent transcription.

Methodology:

-

Plasmid Constructs:

-

A reporter plasmid containing multiple TEAD binding sites (e.g., from the promoter of a known TEAD target gene like CTGF) upstream of a luciferase gene (e.g., Firefly luciferase).

-

An expression plasmid for the protein of interest that is hypothesized to regulate TEAD activity (e.g., a constitutively active form of YAP).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.

-

-

Cell Transfection:

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different experimental conditions to determine the effect of the protein of interest on TEAD-mediated transcription. An increase in luciferase activity indicates an activation of TEAD-dependent transcription.[23]

-

Visualizing the Hippo-TEAD Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

The Core Hippo Signaling Pathway

Caption: The core Hippo signaling pathway regulating YAP/TAZ and TEAD activity.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

References

- 1. assaygenie.com [assaygenie.com]

- 2. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 3. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. The Hippo pathway drives the cellular response to hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Pan-cancer analysis of the prognostic and immunological role of hippo-YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genomic Hippo Pathway Alterations and Persistent YAP/TAZ Activation: New Hallmarks in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrative analysis identifies TEAD4 as a universal prognostic biomarker in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tead and AP1 coordinate transcription and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. goldbio.com [goldbio.com]

An In-depth Technical Guide to LM-41: A Novel TEAD Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LM-41, a novel small molecule inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound derived from Flufenamic acid.[1][2] Its development was based on the replacement of the trifluoromethyl group of Flufenamic acid with an aromatic ring, a modification that enhances its binding affinity to the palmitic acid-binding pocket of TEAD transcription factors.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄FNO₂ | [4] |

| Molecular Weight | 307.32 g/mol | [4] |

| CAS Number | 2996821-30-6 | [2] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for the short term and -80°C for the long term. | [4] |

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of the TEAD family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in the development and progression of various cancers.[6][7]

The primary mechanism of action of this compound involves its binding to the central lipid-binding pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein).[3] By occupying this pocket, this compound allosterically inhibits the TEAD-YAP interaction, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.[3]

Diagram 1: The Hippo Signaling Pathway and the Role of this compound

Caption: The Hippo pathway and the inhibitory action of this compound on TEAD.

The biological activity of this compound has been demonstrated to significantly reduce the expression of key downstream target genes of the YAP-TEAD complex, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][8][9] Additionally, this compound has been shown to decrease the expression of AXL and Neurofibromin 2 (NF2).[3] A notable functional outcome of this activity is the potent inhibition of cancer cell migration, as observed in human MDA-MB-231 breast cancer cells.[3]

Table 2: Biological Activity of this compound

| Parameter | Assay | Cell Line | Result | Source |

| TEAD Binding | Co-crystallization | - | Binds to the palmitic acid pocket of TEAD | [3] |

| Gene Expression | qRT-PCR | MDA-MB-231 | Strong reduction in CTGF, Cyr61, Axl, and NF2 expression | [3] |

| Cell Migration | Transwell Migration Assay | MDA-MB-231 | Strongest reduction in cell migration compared to other analogs | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the modification of Flufenamic acid. A detailed protocol, as adapted from the primary literature, is provided below.[3]

Diagram 2: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

-

Esterification of Flufenamic Acid:

-

Dissolve Flufenamic acid in a suitable solvent (e.g., dichloromethane).

-

Add an activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and an alcohol (e.g., N-hydroxysuccinimide) to form the activated ester intermediate.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the intermediate by column chromatography.

-

-

Suzuki Coupling:

-

In a reaction vessel, combine the activated ester intermediate, the appropriate aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Cell Migration Assay (Transwell Assay)

This protocol describes a typical transwell migration assay used to evaluate the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.[10][11][12]

Diagram 3: Experimental Workflow for Cell Migration Assay

Caption: Workflow for assessing cell migration using a Transwell assay.

Protocol:

-

Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce baseline migration.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in serum-free DMEM.

-

Assay Setup:

-

Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of each well.

-

In the upper chamber of the inserts, seed 1 x 10⁵ cells in 200 µL of serum-free DMEM.

-

Treat the cells in the upper chamber with various concentrations of this compound (or DMSO as a vehicle control).

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Staining:

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

-

Quantification:

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps for analyzing the effect of this compound on the expression of target genes (CTGF, Cyr61, Axl, NF2) using quantitative real-time PCR (qRT-PCR).[13][14]

Protocol:

-

Cell Treatment and RNA Extraction:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (or DMSO control) for 24 hours.

-

Wash the cells with PBS and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qRT-PCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control.

-

Conclusion

This compound is a promising TEAD inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of the TEAD-YAP interaction. Its ability to downregulate key oncogenic signaling pathways and inhibit cancer cell migration underscores its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and similar compounds, facilitating further research and development in this area.

References

- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]

- 7. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 8. Levels of expression of CYR61 and CTGF are prognostic for tumor progression and survival of individuals with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential expression of CCN family members CYR611, CTGF and NOV in gastric cancer and their association with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line [bio-protocol.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

LM-41: A Flufenamic Acid-Derived Compound Targeting the Hippo Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LM-41 is a novel small molecule inhibitor derived from flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). It has emerged as a promising agent in cancer research due to its targeted inhibition of the TEA Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD proteins attractive therapeutic targets. This compound was developed through the strategic replacement of the trifluoromethyl group of flufenamic acid with aryl rings, a modification that enhances its binding affinity to TEAD.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and the experimental methodologies used to characterize it.

Core Concepts: The Hippo Pathway and TEAD Inhibition

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its core components include a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, this pathway is silenced, leading to the accumulation of active YAP/TAZ in the nucleus. Nuclear YAP/TAZ then binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), AXL Receptor Tyrosine Kinase (Axl), and Neurofibromin 2 (NF2).[1]

This compound exerts its anti-cancer effects by directly binding to TEAD, thereby preventing its association with YAP/TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of downstream target genes, ultimately leading to a reduction in cancer cell migration and proliferation.[1]

Signaling Pathway Diagram

Biological Activity of this compound

In vitro studies have demonstrated the potent biological effects of this compound in cancer cell lines.

Inhibition of TEAD-Dependent Gene Expression

This compound has been shown to significantly reduce the expression of key downstream targets of the Hippo pathway. In human MDA-MB-231 breast cancer cells, treatment with this compound leads to a marked decrease in the mRNA levels of CTGF, Cyr61, Axl, and NF2.[1] While specific quantitative data on the percentage of reduction is not publicly available, the effect is described as strong.[1]

Inhibition of Cancer Cell Migration

A critical hallmark of cancer metastasis is the ability of cancer cells to migrate. This compound has demonstrated a significant inhibitory effect on the migration of human MDA-MB-231 breast cancer cells.[1] This effect is a direct consequence of its ability to disrupt the YAP/TAZ-TEAD transcriptional program, which regulates genes involved in cell motility.

Quantitative Data Summary

Comprehensive quantitative data for this compound, such as IC50 or EC50 values, are not yet publicly available in the primary literature. The following table summarizes the qualitative findings.

| Parameter | Cell Line | Effect of this compound | Reference |

| TEAD Target Gene Expression (CTGF, Cyr61, Axl, NF2) | MDA-MB-231 | Strong reduction | [1] |

| Cell Migration | MDA-MB-231 | Strongest reduction compared to other derivatives | [1] |

Experimental Protocols

The following sections outline the general methodologies employed to characterize the activity of this compound.

TEAD Inhibition Assay (Conceptual Workflow)

A common method to assess the inhibition of TEAD is through a fluorescence polarization (FP) assay. This assay measures the disruption of the protein-protein interaction between YAP and TEAD.

Protocol Outline:

-

Reagent Preparation:

-

Purified recombinant TEAD protein.

-

A fluorescently labeled peptide derived from the TEAD-binding domain of YAP.

-

Assay buffer.

-

Serial dilutions of this compound.

-

-

Assay Procedure:

-

TEAD protein and the fluorescent YAP peptide are incubated together in the assay buffer to allow complex formation.

-

This compound at various concentrations is added to the wells.

-

The plate is incubated to allow the inhibitor to interact with TEAD.

-

-

Data Acquisition:

-

Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates the displacement of the fluorescent YAP peptide from TEAD by this compound.

-

-

Data Analysis:

-

The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is calculated.

-

Cell Migration Assay (Wound Healing)

The wound healing or "scratch" assay is a straightforward method to assess cell migration in vitro.

Protocol Outline:

-

Cell Culture:

-

MDA-MB-231 cells are seeded in a multi-well plate and grown to form a confluent monolayer.

-

-

Wound Creation:

-

A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

-

Treatment:

-

The cells are washed to remove debris, and fresh media containing either this compound at a specific concentration or a vehicle control is added.

-

-

Imaging:

-

The wound is imaged at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

-

Data Analysis:

-

The area of the wound is measured at each time point. The rate of wound closure is calculated and compared between the this compound treated and control groups to determine the effect on cell migration.

-

Gene Expression Analysis (Quantitative RT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the changes in mRNA levels of target genes.

Protocol Outline:

-

Cell Treatment:

-

MDA-MB-231 cells are treated with this compound or a vehicle control for a specified period.

-

-

RNA Isolation:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

-

Quantitative PCR:

-

The cDNA is used as a template for qPCR with specific primers for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

The relative expression of the target genes in this compound-treated cells is calculated and compared to the control group.

-

Synthesis of this compound

The synthesis of this compound involves the coupling of 4-fluoro-2-aminobenzoic acid with a biphenyl derivative. While a detailed, step-by-step protocol is not publicly available, the general approach would likely involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the diarylamine bond.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against cancers with a dysregulated Hippo pathway. Its derivation from flufenamic acid provides a novel scaffold for TEAD inhibition. The potent inhibition of TEAD-dependent gene expression and cancer cell migration underscores its therapeutic potential. Future research will likely focus on obtaining more detailed quantitative data, elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models, and further optimizing its structure to enhance efficacy and drug-like properties. The continued exploration of this compound and similar compounds holds promise for the development of new and effective treatments for a range of cancers.

References

Biochemical Characterization of LM-41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM-41 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential as a modulator of the Hippo signaling pathway. This technical guide provides a comprehensive overview of the biochemical characterization of this compound, focusing on its mechanism of action as a TEAD inhibitor. The document details its effects on downstream gene and protein expression, and its functional impact on cancer cell migration. While specific quantitative binding affinities and inhibitory concentrations are not yet publicly available, this guide consolidates the current qualitative understanding of this compound's biological activity and provides detailed experimental protocols for its characterization.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, key downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

This compound is a recently developed flufenamic acid-derived compound that has been identified as a TEAD inhibitor. It has been shown to effectively reduce the expression of key downstream targets of the Hippo pathway and inhibit cancer cell migration in vitro, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide aims to provide a detailed summary of the biochemical properties and mechanism of action of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Class | Flufenamic acid derivative | [1] |

| Molecular Formula | C₁₉H₁₄FNO₂ | |

| Molecular Weight | 307.32 g/mol | |

| Appearance | Not reported | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for short-term, -80°C for long-term |

Mechanism of Action: TEAD Inhibition

This compound functions as an inhibitor of the TEAD family of transcription factors.[1] By binding to TEAD, this compound disrupts its interaction with the transcriptional coactivators YAP and TAZ. This prevents the formation of the active transcriptional complex, leading to the downregulation of TEAD target genes.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their nuclear translocation and interaction with TEAD. In many cancers, the Hippo pathway is inactive, allowing YAP and TAZ to accumulate in the nucleus and drive oncogenic gene expression. This compound intervenes at the final step of this pathway, directly targeting the TEAD transcription factors in the nucleus.

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

Biochemical Effects of this compound

Downregulation of TEAD Target Gene and Protein Expression

Treatment with this compound has been shown to significantly reduce the expression of several well-characterized TEAD target genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[1] This effect has been observed at both the mRNA and protein levels.

Table 2: Qualitative Effect of this compound on TEAD Target Gene and Protein Expression Note: Specific quantitative data (e.g., IC50 values for expression inhibition) are not currently available in the public domain.

| Target | Effect on mRNA Expression | Effect on Protein Expression | Reference |

| CTGF | Reduced | Reduced | |

| Cyr61 | Reduced | Reduced | |

| Axl | Reduced | Not Reported | |

| NF2 | Reduced | Not Reported |

Inhibition of Cancer Cell Migration

This compound has demonstrated a potent inhibitory effect on the migration of human breast cancer cells (MDA-MB-231).[1] This functional outcome is a direct consequence of the downregulation of TEAD target genes, many of which are involved in cell motility and invasion.

Table 3: Effect of this compound on MDA-MB-231 Cell Migration Note: Specific quantitative data (e.g., IC50 value for migration inhibition) are not currently available in the public domain.

| Cell Line | Assay Type | Effect | Reference |

| MDA-MB-231 | Transwell Migration Assay | Strong reduction in cell migration | [1] |

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to characterize the biochemical effects of this compound. These are intended as a guide for researchers seeking to replicate or build upon the initial findings.

Western Blotting for CTGF and Cyr61 Expression

This protocol describes the detection of CTGF and Cyr61 protein levels in cell lysates following treatment with this compound.

Figure 2: Workflow for Western Blot analysis of protein expression.

Materials:

-

MDA-MB-231 cells

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CTGF, anti-Cyr61, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or a vehicle control, DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CTGF, anti-Cyr61, or anti-loading control) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of CTGF and Cyr61 to the loading control.

Quantitative Real-Time PCR (qPCR) for CTGF and Cyr61 Gene Expression

This protocol details the measurement of CTGF and Cyr61 mRNA levels in response to this compound treatment.

Figure 3: Workflow for qPCR analysis of gene expression.

Materials:

-

MDA-MB-231 cells

-

This compound (dissolved in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CTGF, Cyr61, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat MDA-MB-231 cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF and Cyr61 to the housekeeping gene.

Transwell Migration Assay

This protocol describes how to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Figure 4: Workflow for the Transwell Migration Assay.

Materials:

-

MDA-MB-231 cells

-

This compound (dissolved in DMSO)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for several hours before the assay.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell inserts.

-

Treatment: Add this compound at various concentrations (or vehicle control) to the upper chamber with the cells.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.

-

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.

Future Directions

The initial characterization of this compound has established it as a promising TEAD inhibitor with anti-cancer properties. Future research should focus on:

-

Quantitative Biochemical Assays: Determining the binding affinity (Kd or Ki) of this compound to each of the four TEAD paralogs and its IC50 value for the inhibition of the YAP/TAZ-TEAD interaction.

-

Dose-Response Studies: Establishing the IC50 values for the inhibition of TEAD target gene expression and cell migration in various cancer cell lines.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement of this compound.

-

Off-Target Effects: Investigating the selectivity of this compound and identifying any potential off-target activities.

Conclusion

This compound is a novel TEAD inhibitor that effectively downregulates Hippo pathway target genes and inhibits cancer cell migration. While further quantitative characterization is required, the existing data strongly support its potential as a valuable research tool and a starting point for the development of new cancer therapies targeting the YAP/TAZ-TEAD axis. This technical guide provides a foundational understanding of this compound's biochemical properties and offers detailed protocols to facilitate further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Hippo Pathway Signaling Cascade and TEAD Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] First identified in Drosophila melanogaster, this evolutionarily conserved cascade plays a pivotal role in controlling cell proliferation, apoptosis, and stemness.[3][4] Dysregulation of the Hippo pathway is increasingly implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[5][6] At the core of this pathway's transcriptional output are the TEA Domain (TEAD) family of transcription factors, which act as the primary downstream effectors of the Hippo pathway's coactivators, YAP and TAZ.[7][8] This technical guide provides a comprehensive overview of the Hippo-TEAD signaling axis, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.

The Core Hippo Signaling Cascade

The canonical Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ (Transcriptional co-activator with PDZ-binding motif).[5][9]

Key Components:

-

Upstream Regulators: A diverse array of signals, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling, can activate the Hippo pathway.[4][10] Key upstream components include Neurofibromin 2 (NF2/Merlin) and Kibra.[6][10]

-

Core Kinase Cassette:

-

MST1/2 (Mammalian Sterile 20-like kinases 1/2): These are the central kinases that initiate the phosphorylation cascade.[3]

-

SAV1 (Salvador homolog 1): A scaffold protein that binds to and facilitates the activation of MST1/2.[3]

-

LATS1/2 (Large tumor suppressor kinases 1/2): Substrates of MST1/2, LATS1/2 are activated upon phosphorylation.[3][11]

-

MOB1A/B (Mps one binder kinase activator-like 1A/B): Co-activators of LATS1/2, essential for their kinase activity.[3]

-

-

Downstream Effectors:

-

YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif): These are the primary downstream targets of the Hippo pathway.[9] When the pathway is "on," LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[11][12] When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus.[12]

-

Signaling Pathway Diagram

Caption: The core Hippo signaling pathway cascade.

TEAD Family of Transcription Factors

The TEAD family consists of four highly conserved members in mammals: TEAD1, TEAD2, TEAD3, and TEAD4.[7][8] These transcription factors are characterized by a conserved TEA DNA-binding domain.[7][13] Crucially, TEAD proteins themselves have minimal intrinsic transcriptional activity and require the binding of co-activators, primarily YAP and TAZ, to drive gene expression.[7][14]

Structure and Function of TEAD Proteins

TEAD proteins possess a globular structure with a TEA domain for DNA binding and a C-terminal YAP/TAZ-binding domain.[7][8] The interaction between YAP/TAZ and TEAD is essential for the transcriptional activation of downstream target genes.[15][16] This interaction primarily occurs through three interfaces on the surface of TEAD.[17]

The YAP/TAZ-TEAD Interaction: The Transcriptional Hub

The formation of the YAP/TAZ-TEAD complex is the central event that drives the transcriptional program of the Hippo pathway.[16] This complex binds to specific DNA sequences in the promoter and enhancer regions of target genes, recruiting other transcriptional machinery to initiate gene expression.[18]

Target Genes:

The target genes of the YAP/TAZ-TEAD complex are involved in:

-

Cell Proliferation: e.g., CCND1 (Cyclin D1)

-

Inhibition of Apoptosis: e.g., BIRC5 (Survivin)

-

Cell Growth and Angiogenesis: e.g., CTGF, CYR61[9]

Dysregulation of this transcriptional program is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11][19]

Therapeutic Targeting of the Hippo-TEAD Pathway

The critical role of the YAP/TAZ-TEAD interaction in cancer has made it an attractive target for drug development.[5][20] Strategies to inhibit this pathway include:

-

Disrupting the YAP/TAZ-TEAD interaction: Small molecules and peptides are being developed to block the binding of YAP/TAZ to TEAD.[15][16]

-

Inhibiting TEAD function: Targeting the palmitoylation of TEAD, a post-translational modification essential for its stability and function, is another promising approach.[17]

Quantitative Data Summary

| Parameter | Value | Protein Complex | Method | Reference |

| IC50 of CPD3 | ~150 µM | YAP-TEAD Interaction | In vitro binding assay | [21] |

| TEAD-YAP Binding | Mutations at Y421 of TEAD1 disrupt a critical hydrogen bond | TEAD1-YAP | Structural studies | [17] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction

This protocol is used to determine if YAP and TEAD interact within a cell.[21][22]

Methodology:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged versions of YAP and TEAD in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-YAP antibody).

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-TEAD antibody) to confirm the interaction.

Co-IP Experimental Workflow

Caption: Workflow for Co-Immunoprecipitation.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the TEAD family of transcription factors.[23][24]

Methodology:

-

Constructs: Co-transfect cells with:

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., GTIIC-luc).

-

Expression plasmids for YAP and/or TEAD (optional, for overexpression studies).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Cell Culture and Treatment: Culture the transfected cells and treat them with compounds of interest that may modulate Hippo-TEAD signaling.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in TEAD transcriptional activity.

Luciferase Reporter Assay Workflow

Caption: Workflow for Luciferase Reporter Assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TEAD Target Gene Identification

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like TEAD.[25]

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific to TEAD to immunoprecipitate TEAD-bound DNA fragments.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of TEAD.

Conclusion

The Hippo-TEAD signaling pathway is a fundamental regulator of tissue growth and homeostasis, and its dysregulation is a key driver in many cancers. A thorough understanding of its molecular mechanisms and the development of robust experimental tools are crucial for advancing our knowledge and for the development of novel therapeutic strategies. This guide provides a detailed overview of the core components, regulatory logic, and key experimental methodologies to study this important signaling cascade, serving as a valuable resource for researchers and drug developers in the field.

References

- 1. The Hippo pathway in normal development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]

- 5. The regulation of Hippo pathway and implications for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. oncotarget.com [oncotarget.com]

- 10. The history and regulatory mechanism of the Hippo pathway [bmbreports.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. TEAD1 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hippo Pathway: A Master Regulatory Network Important in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 23. caymanchem.com [caymanchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LM-41 Binding Affinity to TEAD Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the downstream effectors of this pathway, acting as transcription factors that, when complexed with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), drive the expression of genes promoting cell proliferation and inhibiting apoptosis. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

LM-41 is a novel small molecule inhibitor of TEAD proteins, derived from flufenamic acid.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to TEAD proteins, detailing the available quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound to TEAD Proteins

While direct quantitative binding affinities such as Kd or IC50 values for the interaction between this compound and TEAD proteins are not yet publicly available in the cited literature, the initial characterization of this compound and its analogs has been performed using thermal shift assays. This method provides a qualitative measure of a ligand's ability to stabilize a protein, with a larger change in the aggregation temperature (ΔTagg) indicating a stronger interaction.

The table below summarizes the thermal shift assay data for this compound and related compounds with TEAD4.

| Compound | Structure | ΔTagg (°C) with TEAD4 |

| This compound | 2-((3-(benzyloxy)phenyl)amino)benzoic acid | 3.8 |

| Flufenamic Acid (FA) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | Control |

| AF-2112 | 2-((3-(phenethyloxy)phenyl)amino)benzoic acid | 5.1 |

Data sourced from Fnaiche et al., 2023.

These results indicate that this compound binds to and stabilizes the TEAD4 protein. Co-crystallization studies have shown that these flufenamic acid derivatives bind within the central hydrophobic pocket of TEAD, the same pocket that is endogenously occupied by palmitic acid, a lipid modification essential for TEAD function.[1][2]

Signaling Pathways

The primary signaling pathway influenced by this compound is the Hippo pathway. By binding to TEAD, this compound allosterically inhibits its interaction with the transcriptional co-activators YAP and TAZ. This disruption prevents the formation of the active transcription complex, thereby downregulating the expression of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments used to characterize the binding of small molecules like this compound to TEAD proteins. These protocols are based on standard methodologies and should be optimized for the specific reagents and equipment used.